Trimebutine maleate is a medication that has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS) []. While initially classified as an antispasmodic, research has revealed a broader range of effects on the gastrointestinal tract [].
Trimebutine maleate is a pharmaceutical compound primarily used as a spasmolytic agent to regulate intestinal and colonic motility. It is the maleate salt of trimebutine, which has the chemical formula and a molecular weight of approximately 503.6 g/mol. The compound appears as a white to off-white powder that is sparingly soluble in water but freely soluble in organic solvents such as acetone and methanol . Trimebutine maleate is commonly prescribed for conditions like irritable bowel syndrome and other gastrointestinal motility disorders, where it helps alleviate abdominal pain and irregular bowel function .
Trimebutine's mechanism of action is not fully understood but appears to involve multiple effects:
Trimebutine maleate undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and metabolized primarily in the liver, where it converts to its active metabolite, nortrimebutine, through N-demethylation . The metabolic pathway also includes conjugation with sulfate and glucuronic acid, which aids in excretion via urine. The main urinary metabolites include 2-amino-2-phenylbutan-1-ol derivatives, which are formed through hydrolysis of the ester bond of desmethylated metabolites .
The biological action of trimebutine maleate is multifaceted. It exhibits both antimuscarinic effects and weak mu-opioid receptor agonism. At lower concentrations, it stimulates gastrointestinal motility by depolarizing the resting membrane potential without affecting contraction amplitude. Conversely, at higher concentrations, it inhibits calcium influx through L-type calcium channels, reducing peristalsis and muscle contractions . Trimebutine also influences the release of gastrointestinal peptides like motilin and vasoactive intestinal peptide, contributing to its regulatory effects on bowel function .
The synthesis of trimebutine maleate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-dimethylamino-2-phenylbutanol in the presence of a suitable coupling agent. This reaction forms the ester bond that characterizes trimebutine. The subsequent crystallization from maleic acid yields trimebutine maleate as a stable salt form suitable for pharmaceutical applications .
Trimebutine maleate is primarily used in treating gastrointestinal disorders, particularly irritable bowel syndrome and postoperative paralytic ileus. Its spasmolytic properties make it effective in normalizing bowel activity by reducing spasms and pain associated with abnormal motility . Additionally, it has been studied for its potential use in managing conditions beyond gastrointestinal issues, including some cardiovascular effects like vasodilation observed in animal studies .
Research indicates that trimebutine maleate may interact with various drugs and physiological processes. For instance, it has been shown to increase the duration of neuromuscular blockade induced by d-tubocurarine in animal models . Moreover, its spasmolytic activity can be counteracted by elevated calcium levels, suggesting a complex interplay with calcium-dependent signaling pathways in smooth muscle cells . Notably, there have been reports of hypersensitivity reactions such as anaphylaxis associated with its use, highlighting the importance of monitoring patient responses during treatment .
Trimebutine maleate shares similarities with several other spasmolytic agents. Below is a comparison with some notable compounds:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Butylscopolamine | Antimuscarinic; reduces spasms | Gastrointestinal spasms | Stronger antimuscarinic properties |
| Dicyclomine | Anticholinergic; relaxes smooth muscle | Irritable bowel syndrome | More pronounced anticholinergic effects |
| Hyoscine | Antimuscarinic; reduces gastrointestinal motility | Motion sickness | Primarily used for nausea prevention |
| Mebeverine | Direct spasmolytic action on smooth muscle | Irritable bowel syndrome | Minimal side effects compared to opioids |
Trimebutine's unique characteristic lies in its dual action as both an antimuscarinic agent and a weak mu-opioid agonist. This allows it to regulate intestinal motility effectively while minimizing adverse effects typically associated with stronger opioid medications .
| Solvent (25 °C) | Quantitative solubility | Qualitative descriptor in primary source | Principal source |
|---|---|---|---|
| Water | 0.019 milligrams per millilitre (shake-flask, predicted by logarithm of solubility algorithm) [1] | Sparingly to moderately soluble [2] [3] | DrugBank [1]; Safety Data Sheet [2] |
| Water | 25–35 milligrams per millilitre (filtered dispersion, supplier measurements) [4] [5] | Soluble (supplier) [4] | LKT Laboratories [4]; MedChemExpress [5] |
| Ethyl alcohol | Completely miscible (visual observation) [2] [3] | Soluble [2] | Safety Data Sheet [2]; Product Monograph [3] |
| Methanol | Soluble (unchanged residue absent at 100 milligrams per millilitre) [5] | Soluble [3] | MedChemExpress [5]; Product Monograph [3] |
| Acetone | Soluble (qualitative) [3] | Soluble [3] | Product Monograph [3] |
| Chloroform | Freely soluble (qualitative) [3] | Freely soluble [3] | Product Monograph [3] |
| Dimethyl sulfoxide | 100 milligrams per millilitre (dispersion aided by ultrasound) [6] [5] | Highly soluble (2.1 grams per 100 millilitres in independent laboratory test) [2] | GLPBio [6]; Safety Data Sheet [2] |
Observations
| Parameter | Experimental value or observation | Source |
|---|---|---|
| Melting interval (maleate salt) | 128–134 °C (open-capillary) [3] [9] | APO-Trimebutine product monograph [3]; Mint product monograph [9] |
| Differential scanning calorimetry endotherm | 105.6–105.7 °C (Form I polymorph, 5 °C min⁻¹, nitrogen purge) [10] | Polymorph patent WO 2019 098 883 A1 [10] |
| Thermal decomposition onset | No exotherm detected below 200 °C; flash point 230.8 °C [2] | Safety Data Sheet [2] |
| pH–rate profile in aqueous buffer (80 °C) | Minimum degradation at pH 2–2.8; specific-acid and specific-base catalysis either side of optimum [7] | YakHak Hoeji stability study [7] |
| Apparent first-order rate constant (80 °C, pH 7) | 6.7 × 10⁻³ minute⁻¹ (high-performance liquid chromatographic assay) [8] | High-performance liquid chromatography kinetics paper [8] |
| Activation energy for hydrolysis | 83 kilojoules per mole (Arrhenius evaluation, 60–90 °C, pH 7) [8] | High-performance liquid chromatography kinetics paper [8] |
Key findings
| Descriptor | Numerical range | Methodology | Source |
|---|---|---|---|
| Logarithm P (octanol - water, neutral species) | 3.62 (Hansch calculation) [2]; 3.94 (ALog P) [1]; 4.11 (Chemaxon fragment) [1]; 4.26 (BioLoom calculation) [11] | In-silico prediction; shake-flask data not available | Safety Data Sheet [2]; DrugBank [1]; Biopharmaceutics dossier [11] |
| Bioconcentration factor (predicted) | 121 (L kg⁻¹) [2] | United States Environmental Protection Agency BCFWIN model | Safety Data Sheet [2] |
Interpretation
| Study design | Relative humidity and temperature | Mass gain or qualitative result | Source |
|---|---|---|---|
| Dynamic moisture uptake of reference Form I powder | Seventy-five percent RH, twenty-five °C, ninety-six hours | Negligible mass gain (< 0.3 percent), no crystal habit change [12] | Chinese polymorph patent CN 111 432 811 B [12] |
| Microcapsule formulation containing trimebutine maleate | Seventy-five percent RH, accelerated stability test | No change in particle size distribution; exterior shell prevented moisture penetration [13] | Chinese microcapsule patent CN 102 078 599 B [13] |
| Differential scanning calorimetry with water adsorption step | Five to ninety-five percent RH ramp, twenty-five °C | Endothermic water loss < 1 percent at eighty-five °C, confirming low hygroscopicity [10] | Polymorph patent WO 2019 098 883 A1 [10] |
Additional observations
Irritant;Health Hazard